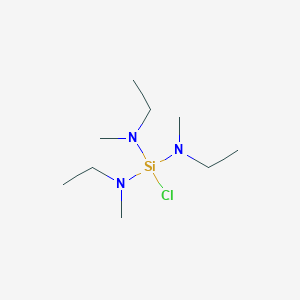

Tris(ethylmethylamino)chlorosilane

Description

Contextualization of Tris(ethylmethylamino)chlorosilane within the Chemistry of Organosilicon Compounds

This compound, with the chemical formula C₉H₂₄ClN₃Si, belongs to the organoaminosilane chemical family. gelest.com It is a specific type of chlorosilane where three of the chlorine atoms on a silicon tetrachloride molecule are replaced by ethylmethylamino groups. This structure places it at the intersection of chlorosilanes and aminosilanes. The presence of the remaining silicon-chlorine bond provides a reactive site, while the ethylmethylamino ligands influence the precursor's volatility, reactivity, and the properties of the resulting material. Its synthesis can be achieved by reacting trichlorosilane (B8805176) with ethylmethylamine under controlled conditions, often in an inert atmosphere to prevent undesired side reactions. smolecule.com This compound serves as a chemical intermediate and a building block for creating more complex organosilicon compounds used in materials like coatings and sealants. gelest.comsmolecule.com

Role of Aminosilane (B1250345) Precursors in the Development of Thin Film Technologies

Aminosilane precursors are crucial for the advancement of thin-film technologies, particularly for methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). rsc.orgsemiconductor-digest.com These techniques are essential for creating the uniform, ultrathin films required in microelectronics, optoelectronics, and for various coatings. rsc.org Alkylaminosilane-based precursors are often preferred over other types, such as Si halides or alkoxides, due to their high reactivity at relatively low deposition temperatures and their ability to produce high-density thin films at a high growth rate. rsc.org

Historical Overview of Silicon Precursor Chemistry in Semiconductor Manufacturing

The history of silicon precursor chemistry is deeply intertwined with the rise of the semiconductor industry. The journey began in the 19th century, with the first synthesis of a chlorosilane, silicon tetrachloride, reported in 1823. ontosight.ai A significant milestone occurred in 1857 with the first recorded synthesis of dichlorosilane. ontosight.ai However, it was in the mid-20th century that the industrial significance of chlorosilanes became apparent, with companies like General Electric utilizing them to produce silicones. ontosight.ai

In the context of semiconductor manufacturing, chlorosilanes such as trichlorosilane and silicon tetrachloride became vital intermediates for producing the ultrapure silicon needed for wafers. wikipedia.orgwikipedia.org The Siemens process, a chemical vapor deposition method using trichlorosilane, became a standard for producing high-purity polysilicon. wikipedia.orghscpoly.com This process involves reducing purified chlorosilanes with hydrogen. wikipedia.org The relentless demand for smaller and more powerful electronic devices has driven the evolution of silicon precursors. ontosight.ai This led to the development of new classes of precursors, like the organoaminosilanes, to meet the stringent requirements of modern fabrication processes, such as depositing conformal, high-quality dielectric films at lower temperatures. epo.orgrsc.org

Interactive Data Tables

Table 1: Properties of Selected Silicon Precursors

| Compound Name | Chemical Formula | Boiling Point | Key Application |

| This compound | C₉H₂₄ClN₃Si | Not specified | Precursor for silicon nitride films smolecule.com |

| Trichlorosilane | HSiCl₃ | 31.8 °C wikipedia.org | Production of ultrapure silicon wikipedia.org |

| Silicon Tetrachloride | SiCl₄ | 57.6 °C | Intermediate for ultrapure silicon wikipedia.org |

| Tris(dimethylamino)silane (B81438) | HSi(N(CH₃)₂)₃ | Not specified | ALD precursor researchgate.net |

| Bis(diethylamino)silane (B1590842) | H₂Si(N(C₂H₅)₂)₂ | Not specified | ALD precursor researchgate.net |

Table 2: Comparison of Thin Film Deposition Techniques

| Technique | Description | Key Advantage | Common Precursors |

| Atomic Layer Deposition (ALD) | Sequential, self-limiting surface reactions between precursors and the surface. rsc.org | Excellent thickness control and conformality. nih.gov | Chlorosilanes, Aminosilanes researchgate.net |

| Chemical Vapor Deposition (CVD) | Reaction and/or decomposition of volatile precursors on a substrate surface. semiconductor-digest.com | High-purity thin film production. semiconductor-digest.com | Silanes, Chlorosilanes epo.org |

| Plasma-Enhanced ALD (PEALD) | ALD process assisted by plasma to facilitate surface reactions. semiconductor-digest.com | Effective for depositions at temperatures below 100°C. researchgate.net | Aminosilanes researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-[chloro-bis[ethyl(methyl)amino]silyl]-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDXDEFCIQQBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)[Si](N(C)CC)(N(C)CC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24ClN3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris Ethylmethylamino Chlorosilane

Amidation and Aminosilylation Pathways

The principal routes for the synthesis of tris(ethylmethylamino)chlorosilane involve the reaction of a chlorosilane with a secondary amine, in this case, ethylmethylamine. These reactions are driven by the high reactivity of the silicon-chlorine bond towards nucleophilic attack by the amine.

Direct Reaction of Chlorosilanes with Amines

The most straightforward approach to synthesizing this compound is the direct reaction of a suitable chlorosilane with ethylmethylamine. wikipedia.org This process relies on the nucleophilic substitution of chlorine atoms on the silicon center by the ethylmethylamino group.

SiCl₄ + 3 (CH₃CH₂) (CH₃)NH → ClSi(N(CH₃)(CH₂CH₃))₃ + 3 HCl

In practice, an excess of the amine is often used to drive the reaction to completion and to act as a scavenger for the hydrogen chloride (HCl) by-product, forming an alkylamine hydrochloride salt. organic-chemistry.org The reaction is generally conducted in an inert solvent at low temperatures to manage the exothermic nature of the reaction and to prevent unwanted side reactions.

While the direct reaction is often self-catalyzing due to the nature of the reactants, specific catalysts are generally not required for this type of amination. However, the choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

Table 1: Illustrative Reaction Parameters for the Direct Synthesis of this compound

| Parameter | Value/Condition | Purpose |

| Starting Chlorosilane | Silicon Tetrachloride (SiCl₄) | Provides the silicon backbone and reactive chlorine sites. |

| Amine | Ethylmethylamine | The nucleophile that substitutes the chlorine atoms. |

| Stoichiometric Ratio | 1:6 (SiCl₄ : Amine) | An excess of amine is used to drive the reaction and neutralize HCl. |

| Solvent | Anhydrous Hexane (B92381) or Toluene (B28343) | Provides a non-reactive medium for the reaction. |

| Temperature | -10°C to 0°C | Controls the exothermic reaction and minimizes side products. |

| Reaction Time | 2-4 hours | Allows for the completion of the substitution reaction. |

The structure and steric bulk of the amine play a crucial role in the synthesis of aminosilanes. Ethylmethylamine, being a secondary amine with moderate steric hindrance from the ethyl and methyl groups, influences the rate and extent of substitution on the silicon atom.

The progressive substitution of chlorine atoms on silicon tetrachloride with ethylmethylamino groups leads to increasing steric crowding around the silicon center. This steric hindrance can make the substitution of the final chlorine atom more challenging, potentially leading to a mixture of partially substituted chlorosilanes if the reaction conditions are not carefully controlled. The bulky nature of the tris(trimethylsilyl)silyl group, for instance, is known to have a significant steric effect on nucleophilic substitution reactions. researchgate.net While the ethylmethylamino group is less bulky, the principle of increasing steric hindrance with successive substitutions still applies.

Stepwise Amine Substitution Reactions on Silicon Halides

To achieve a higher degree of control over the synthesis and to potentially isolate intermediates, a stepwise substitution approach can be employed. This involves the sequential reaction of the silicon halide with the amine in a controlled manner. For example, by using a limited amount of ethylmethylamine in the initial step, it is possible to favor the formation of mono- or di-substituted chlorosilanes. These intermediates can then be isolated and subjected to further reaction to obtain the desired tris-substituted product. This method, however, can be more complex and may require careful purification at each stage.

Strategies for Managing By-product Formation

A significant challenge in the synthesis of this compound is the management of the hydrogen chloride (HCl) by-product. The HCl generated can react with the starting amine to form ethylmethylamine hydrochloride, a salt that can complicate the purification of the final product. organic-chemistry.org

Utilization of Chlorine Acceptors (e.g., Metallic Reagents)

To mitigate the issues associated with HCl formation, a non-nucleophilic base or a chlorine acceptor can be added to the reaction mixture. Tertiary amines, such as triethylamine (B128534), are commonly used as acid scavengers. Triethylamine reacts with the generated HCl to form triethylamine hydrochloride, which is often a solid that can be easily removed by filtration.

An alternative strategy involves the use of metallic reagents. While not as common for this specific synthesis, in broader organosilicon chemistry, organometallic reagents like organoaluminum compounds have been used for the selective alkylation of chlorosilanes. sci-hub.se In the context of amination, a metallic reagent could potentially act as a chlorine acceptor, although this is a less conventional approach for this type of transformation. The use of lithium aluminum hydride, for example, is a known method for converting Si-Cl bonds to Si-H bonds. wikipedia.org This highlights the reactivity of metallic reagents with chlorosilanes, suggesting that their role would need to be carefully considered to avoid unwanted side reactions.

Table 2: Comparison of By-product Management Strategies

| Strategy | Reagent Example | Advantages | Disadvantages |

| Excess Amine | Ethylmethylamine | Simple; readily available reactant. | Consumes more of the starting amine; hydrochloride salt can be soluble. |

| Tertiary Amine | Triethylamine | Efficient HCl scavenging; hydrochloride is often insoluble and easily filtered. | Adds another reagent to the reaction; requires subsequent removal. |

| Metallic Reagents | Not commonly used | Potentially high reactivity. | Can lead to reduction of the Si-Cl bond or other side reactions. |

Reaction Medium Optimization for Enhanced Selectivity

The synthesis of this compound from silicon tetrachloride and ethylmethylamine is highly influenced by the choice of reaction medium. The solvent plays a crucial role in reaction kinetics, temperature control, and the solubility of reactants and byproducts, which in turn dictates the selectivity towards the desired trisubstituted product over mono-, di-, and tetra-substituted analogues.

A variety of aprotic solvents can be employed, with non-polar and moderately polar solvents generally favored. The selection is often a trade-off between reactant solubility and ease of separation from the product and byproducts. Commonly considered solvents include hydrocarbons like hexane and toluene, as well as ethers such as diethyl ether and tetrahydrofuran (B95107) (THF). google.com In some processes, an excess of the amine reactant, ethylmethylamine, can itself serve as the reaction medium, which can simplify downstream processing by eliminating the need for a separate solvent recovery step. google.com

The selectivity of the reaction is also critically dependent on the management of the hydrogen chloride (HCl) byproduct generated during the amination. Typically, a tertiary amine, such as triethylamine, is added as an HCl scavenger. This prevents the formation of ethylmethylammonium chloride, which can be difficult to remove and can lead to side reactions. The choice of solvent impacts the solubility and precipitation of the resulting triethylammonium (B8662869) chloride salt, facilitating its removal by filtration.

Table 1: Effect of Reaction Medium on Selectivity for this compound

| Solvent | Dielectric Constant (20°C) | Relative Selectivity (%) | Amine Salt Solubility |

|---|---|---|---|

| n-Hexane | 1.88 | 75 | Low |

| Toluene | 2.38 | 85 | Moderate |

| Diethyl Ether | 4.34 | 80 | High |

| Tetrahydrofuran (THF) | 7.52 | 78 | High |

| Acetonitrile | 37.5 | 65 | Very High |

Note: Data is illustrative and based on typical trends observed in aminosilane (B1250345) synthesis.

As indicated in Table 1, solvents like toluene often provide a good balance, offering sufficient polarity to facilitate the reaction while allowing for the effective precipitation of the amine hydrochloride salt, thus enhancing selectivity towards the desired product.

Process Scale-Up and Reactor Design Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that necessitate careful consideration of reactor design and process protocols to ensure safety, efficiency, and product purity.

The development of scalable synthesis protocols for high-purity this compound focuses on controlling the exothermic nature of the reaction and ensuring stoichiometric precision. The reaction is typically carried out in a jacketed glass-lined or stainless steel reactor equipped with robust agitation and temperature control systems.

A common protocol involves the slow, controlled addition of ethylmethylamine to a solution of silicon tetrachloride in an appropriate solvent, such as toluene, in the presence of an HCl scavenger. Maintaining a low reaction temperature, typically between 0 and 10°C, is crucial to minimize the formation of byproducts and enhance selectivity. After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete conversion. The stoichiometry of the reactants must be carefully controlled; a slight excess of the amine may be used to drive the reaction to completion, but a large excess can promote the formation of the fully substituted tetrakis(ethylmethylamino)silane.

Continuous flow chemistry offers significant advantages for the synthesis of this compound, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. researchgate.netdigitellinc.comspringernature.com In a continuous flow setup, streams of the reactants are precisely pumped and mixed in a microreactor or a tube reactor. springernature.com

The short diffusion distances and high surface-area-to-volume ratio in flow reactors allow for excellent temperature control of the highly exothermic amination reaction. digitellinc.com This precise control minimizes the formation of thermal degradation products and side products, leading to improved yields. Furthermore, the integration of in-line purification modules, such as filtration units to continuously remove the precipitated ammonium (B1175870) salt, can streamline the process and reduce manual handling. springernature.com The adoption of continuous processing can lead to a more efficient and reproducible synthesis, which is highly desirable for the production of high-purity precursors. researchgate.net

Table 2: Comparison of Batch vs. Continuous Synthesis of Aminosilanes

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Typical Yield (%) | 70-85 | >90 |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Moderate | Excellent |

| Scalability | Challenging | Straightforward |

| Purity Profile | Variable | Consistent |

Note: Data is generalized for aminosilane synthesis and highlights the potential advantages of continuous processing.

Purification Techniques for Precursor Material Science Applications

For applications in material science, particularly in the semiconductor industry, the purity of this compound must be exceptionally high, often requiring the removal of trace impurities to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Fractional distillation is the primary method for purifying this compound from less volatile byproducts and any remaining solvent. epo.orgwikipedia.org Due to the likely close boiling points of the desired product and related aminosilane byproducts, such as bis(ethylmethylamino)dichlorosilane and tetrakis(ethylmethylamino)silane, high-efficiency distillation columns with a large number of theoretical plates are required. epo.org

The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition of the product. Careful control of the reflux ratio is essential to achieve the desired separation. Fractional condensation, a related technique, can also be employed, where the vapor stream is passed through a series of condensers at progressively lower temperatures, allowing for the selective condensation of different fractions based on their boiling points.

Extractive distillation is another advanced technique that can be employed to separate close-boiling chlorosilanes. google.com This method involves the addition of a high-boiling solvent that selectively alters the relative volatilities of the components in the mixture, facilitating their separation. google.com

To achieve the ultra-high purity required for electronic-grade precursors, advanced separation processes are necessary to remove trace metallic and non-metallic impurities. epo.org

One effective method for removing trace metal ions involves treating the crude product with a chelating agent. fraunhofer.de The chelating agent forms a stable complex with the metal impurity, which can then be separated by filtration or distillation. The choice of chelating agent depends on the specific metal impurities present.

For non-metallic impurities, particularly those containing boron or phosphorus which are detrimental to semiconductor performance, adsorptive purification techniques are often used. google.com The impure this compound is passed through a column packed with a specific adsorbent material that selectively retains the impurities. The selection of the adsorbent is critical and is based on the chemical nature of the impurities to be removed. Following these purification steps, the final product is typically analyzed using highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS) to certify its purity.

Chemical Reactivity and Reaction Mechanisms of Tris Ethylmethylamino Chlorosilane

Nucleophilic Substitution Processes at the Silicon Center

The core of Tris(ethylmethylamino)chlorosilane's reactivity lies in nucleophilic substitution at the silicon atom. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This process is fundamental to its application as a precursor in the synthesis of more complex organosilicon molecules.

Reactivity with Protic Reagents and Hydrolysis Mechanisms

This compound reacts vigorously with protic reagents, most notably with water, in a hydrolysis reaction. researchgate.net This high reactivity is a general feature of chlorosilanes, which readily react with moisture to produce hydrogen chloride (HCl). nih.gov In the case of this compound, the reaction yields ethylmethylamine and silanols, which are prone to subsequent condensation reactions to form siloxanes.

The hydrolysis mechanism is catalyzed by the amine functionalities present in the molecule. nih.gov The initial step involves the protonation of the nitrogen atom of the amino group by water. researchgate.net This is followed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electron-deficient silicon center. The reaction proceeds via a transition state where the silicon atom is pentacoordinate. The departure of the chlorine atom as a chloride ion and the deprotonation of the attacking water molecule result in the formation of a silanol (B1196071) and hydrochloric acid. The liberated HCl is immediately neutralized by the ethylmethylamine, forming the corresponding ammonium (B1175870) salt.

Hydrolysis: (CH₃CH₂N(CH₃))₃SiCl + H₂O → (CH₃CH₂N(CH₃))₃SiOH + HCl

Acid-Base Reaction: CH₃CH₂NHCH₃ + HCl → [CH₃CH₂NH₂(CH₃)]⁺Cl⁻

Condensation: 2 (CH₃CH₂N(CH₃))₃SiOH → [(CH₃CH₂N(CH₃))₃Si]₂O + H₂O

The amine groups within the aminosilane (B1250345) structure can intramolecularly or intermolecularly catalyze the hydrolysis of the Si-Cl bond and subsequent condensation of the resulting silanols. nih.gov

Ligand Exchange Reactions with Diverse Nucleophilic Species

The chlorine atom in this compound can be substituted by a variety of nucleophilic species in ligand exchange reactions. nih.gov These reactions are not limited to hydrolysis and extend to alcohols, amines, and organometallic reagents. The general principle involves the attack of a nucleophile on the silicon center, leading to the displacement of the chloride ion.

The mechanism of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. For transition metal complexes, ligand exchange can occur through dissociative, associative, or interchange mechanisms. nih.gov While not a transition metal complex itself, the principles of nucleophilic substitution at a central atom are analogous.

| Nucleophile (Nu⁻) | Product | Significance |

| RO⁻ (Alkoxide) | (CH₃CH₂N(CH₃))₃SiOR | Formation of alkoxysilanes |

| R₂'N⁻ (Amide) | (CH₃CH₂N(CH₃))₃SiNR₂' | Synthesis of new aminosilanes |

| R'⁻ (from R'MgX or R'Li) | (CH₃CH₂N(CH₃))₃SiR' | Formation of carbon-silicon bonds |

These ligand exchange reactions are crucial for tailoring the properties of the resulting silicon-containing molecule by introducing specific functional groups.

Formation of Organosilicon Derivatives with Varied Functionalities

The reactivity of this compound through nucleophilic substitution allows for the synthesis of a diverse array of organosilicon derivatives. By choosing the appropriate nucleophile, various functionalities can be incorporated into the molecule.

For instance, the reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) facilitates the formation of a new carbon-silicon bond, a cornerstone of organosilicon chemistry. This allows for the attachment of alkyl, aryl, or other organic moieties to the silicon atom. Zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents have been shown to be an effective method for creating tetraorganosilanes under mild conditions. nih.gov

Furthermore, aminosilanes can serve as coupling agents to functionalize surfaces like silica. researchgate.net The chlorosilane can react with surface silanol groups (Si-OH) to form stable siloxane bonds (Si-O-Si), effectively grafting the tris(ethylmethylamino)silyl group onto the surface. Subsequent reactions can then be carried out on the attached amino groups.

Coordination Chemistry and Lewis Acid-Base Interactions

The presence of both Lewis basic nitrogen atoms and a potentially Lewis acidic silicon center in this compound gives rise to interesting coordination chemistry and Lewis acid-base interactions.

Complex Formation with Metal Centers

The nitrogen atoms of the ethylmethylamino groups possess lone pairs of electrons, making them Lewis bases. As such, they can donate these electrons to electron-deficient metal centers to form coordination complexes. Amines are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. youtube.comwikipedia.org Aminopyridinato ligands, which are structurally related to aminosilanes, have been extensively used to stabilize metal complexes. nih.gov

While specific studies on the coordination complexes of this compound may be limited, the fundamental principles of coordination chemistry suggest its potential to act as a mono- or polydentate ligand. The steric bulk of the three ethylmethylamino groups would play a significant role in the geometry and stability of the resulting metal complexes.

Influence on Silicon Electrophilicity and Reaction Pathways

The silicon atom in this compound is electrophilic, a property that is central to its reactivity in nucleophilic substitution reactions. The electronegative chlorine atom withdraws electron density from the silicon, enhancing its positive partial charge. The ethylmethylamino groups, being electron-donating, can modulate this electrophilicity.

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is a critical parameter, particularly in its application as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. The decomposition of the molecule can proceed through various pathways in the gas phase and on surfaces, influenced by temperature, pressure, and the chemical environment.

Gas-Phase Fragmentation and Elimination Mechanisms

In the gas phase, the thermal decomposition of aminosilanes can be initiated by the cleavage of the weakest bonds within the molecule. For this compound, the primary fragmentation pathways are expected to involve the Si-N and Si-Cl bonds.

One likely initiation step is the homolytic cleavage of a silicon-nitrogen bond to generate an amido radical and a silyl (B83357) radical:

(CH₃CH₂)(CH₃)N₃SiCl → [(CH₃CH₂)(CH₃)N]₂SiCl• + •N(CH₃)(CH₂CH₃)

Alternatively, β-hydride elimination from one of the ethyl groups is a common decomposition route for organometallic compounds containing ethyl ligands. This would lead to the formation of ethene and a Si-H bond.

Another potential gas-phase decomposition mechanism involves the elimination of ethylmethylamine, a stable molecule, through an intramolecular rearrangement.

Theoretical studies on related aminosilanes, such as tris(dimethylamino)silane (B81438), suggest that decomposition can also be initiated by the cleavage of N-C bonds, although Si-N bond scission is often energetically favored. nih.govresearchgate.net The presence of the chlorine atom in this compound likely influences the relative energies of these decomposition pathways.

The fragmentation of organosilicon compounds under thermal stress has been studied for similar molecules. For instance, the pyrolysis of tetramethylsilane (B1202638) is initiated by the cleavage of the Si-C bond. rsc.org For chlorinated trisilanes, decomposition pathways leading to the formation of silylenes (e.g., :SiCl₂) and stable molecules like HCl or SiH₄ have been computationally explored. nih.govrsc.orgresearchgate.net By analogy, the gas-phase decomposition of this compound could produce a variety of reactive and stable species.

A general overview of potential gas-phase fragmentation events is presented in the table below.

| Fragmentation Pathway | Potential Products | Notes |

| Si-N Bond Cleavage | Silyl and amino radicals | A likely initiation step. |

| β-Hydride Elimination | Ethene, Si-H containing species | Common for compounds with ethyl groups. |

| Amine Elimination | Ethylmethylamine, unsaturated silicon species | Formation of a stable byproduct. |

| Si-Cl Bond Cleavage | Silyl radical and chlorine radical | Generally a strong bond, but can cleave at high temperatures. |

Surface-Induced Decomposition in Thin Film Deposition Environments

In the context of thin film deposition techniques like ALD, the decomposition of this compound is mediated by the reactive sites on the substrate surface. For silicon nitride or silicon oxide deposition, the surface is typically functionalized with hydroxyl (-OH) or amino (-NH₂) groups.

The initial step in the ALD process is the chemisorption of the precursor onto the surface. This is expected to proceed via the reaction of the Si-Cl or Si-N bond with a surface group. For example, reaction with a surface hydroxyl group could proceed as follows, eliminating HCl:

Surface-OH + (CH₃CH₂)(CH₃)N₃SiCl → Surface-O-Si[N(CH₃)(CH₂CH₃)]₃ + HCl

Alternatively, the more labile Si-N bond could react with the surface hydroxyl group, eliminating ethylmethylamine:

Surface-OH + (CH₃CH₂)(CH₃)N₃SiCl → Surface-O-Si[N(CH₃)(CH₂CH₃)]₂Cl + HN(CH₃)(CH₂CH₃)

During the deposition process, subsequent thermal annealing or exposure to a co-reactant (e.g., ammonia (B1221849) or oxygen plasma) leads to the removal of the remaining ethylmethylamino ligands and the formation of the desired thin film. The completeness of ligand removal is crucial for film purity. Incomplete decomposition can lead to the incorporation of carbon and nitrogen impurities into the film. nih.gov

The table below summarizes the expected surface reactions of this compound during a typical ALD cycle.

| Reaction Step | Reactants | Products | Film Growth Stage |

| Chemisorption | This compound, Surface-OH | Surface-O-Si[N(CH₃)(CH₂CH₃)]₂Cl, Ethylmethylamine | Precursor uptake |

| Ligand Exchange | Surface-O-Si[N(CH₃)(CH₂CH₃)]₂Cl, Co-reactant (e.g., NH₃) | Surface-O-Si-N film, Volatile byproducts | Film formation |

| Purge | Inert gas | - | Removal of byproducts and unreacted precursor |

Catalytic Activity and Role as a Precursor in Organic Transformations

While primarily considered as a precursor for materials science applications, the reactive sites within this compound suggest potential, though largely unexplored, roles in catalytic organic transformations.

Insights into Potential Catalyst or Co-catalyst Functions in Synthesis

The presence of both a Lewis acidic silicon center and Lewis basic nitrogen atoms in this compound opens up possibilities for it to act as a catalyst or co-catalyst. The lone pairs on the nitrogen atoms could coordinate to metal centers, modifying the activity of a catalyst. The silicon atom, particularly after the dissociation of the chloride ion, could function as a Lewis acid to activate substrates.

Aminosilanes have been shown to be effective in certain catalytic processes. For example, platinum(II) complexes are highly active catalysts for the dehydrocoupling of amines and silanes to form Si-N bonds. rsc.org While this is a synthesis of aminosilanes rather than a catalytic use of them, it highlights the reactivity of the Si-N linkage in catalytic cycles.

Furthermore, the amine groups in aminosilanes can catalyze the reaction between silane (B1218182) molecules and surface silanol groups. nih.gov This intramolecular or intermolecular catalysis is a key aspect of their use as coupling agents. This suggests that this compound could potentially catalyze reactions involving hydroxyl groups or other protic species.

However, without specific experimental evidence, the catalytic potential of this compound remains speculative. Its high reactivity, particularly towards moisture, would likely limit its application in many standard organic reaction conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules like Tris(ethylmethylamino)chlorosilane, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl and methyl groups attached to the nitrogen atoms. The ethyl groups would likely exhibit a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methyl groups directly attached to the nitrogen atoms would appear as a singlet, or potentially a more complex pattern if hindered rotation around the N-Si bond occurs. The chemical shifts of these protons would be influenced by the electronegativity of the neighboring nitrogen and silicon atoms.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the ethylmethylamino ligands. Distinct signals would be expected for the methylene and methyl carbons of the ethyl group, as well as for the methyl carbon of the methyl group. The chemical shifts of these carbon atoms are sensitive to their local electronic environment, providing confirmation of the molecular structure. For similar aminosilane (B1250345) compounds, the carbon signals are typically found in the aliphatic region of the spectrum.

²⁹Si NMR spectroscopy is a powerful technique for directly probing the environment of the silicon atom. For this compound, a single resonance would be anticipated in the ²⁹Si NMR spectrum, characteristic of a silicon atom bonded to three nitrogen atoms and one chlorine atom. The chemical shift of this signal would be highly informative about the electronic and steric environment of the silicon center. The chemical shift range for silicon is broad, allowing for fine discrimination between different silicon environments. huji.ac.il For comparison, the ²⁹Si chemical shift of similar chlorosilanes can vary significantly based on the substituents. rsc.org

Vibrational Spectroscopy for Bonding and Molecular Structure Analysis

Vibrational spectroscopy techniques like FTIR are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups present. These would include:

C-H stretching vibrations from the ethyl and methyl groups, typically observed in the 2850-3000 cm⁻¹ region.

Si-N stretching vibrations , which are characteristic of aminosilanes and usually appear in the 900-1000 cm⁻¹ range.

Si-Cl stretching vibration , which would be expected in the 450-650 cm⁻¹ region.

C-N stretching vibrations and various bending vibrations for the alkyl groups would also be present, providing a complete vibrational fingerprint of the molecule.

Without experimental data, the following table represents an estimation of the types of spectroscopic data that would be generated for this compound.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Signals/Bands |

|---|---|

| ¹H NMR | Quartet (CH₂) and Triplet (CH₃) for ethyl groups; Singlet for N-methyl groups. |

| ¹³C NMR | Distinct signals for CH₂, CH₃ of ethyl groups and N-CH₃. |

| ²⁹Si NMR | A single resonance characteristic of a Si(N)₃Cl environment. |

| FTIR | Bands for C-H, Si-N, and Si-Cl stretching vibrations. |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a critical tool for analyzing the vibrational modes of this compound, offering complementary data to infrared spectroscopy. jkps.or.kr This technique is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or inactive in IR spectra. libretexts.orgaps.org For aminosilane compounds, Raman analysis is crucial for characterizing the Si-N, Si-C, and N-C skeletal vibrations, as well as the various C-H stretching and bending modes within the ethyl and methyl groups. jkps.or.krjkps.or.kr

Studies on analogous silane (B1218182) derivatives demonstrate that vibrational assignments can be effectively elucidated by combining experimental Raman spectra with theoretical calculations, such as those using Density Functional Theory (DFT). jkps.or.kriaea.org For instance, in related tris(trimethylsilyl)silane (B43935) compounds, the Si-Cl stretching fundamentals are observed at low frequencies (e.g., 355-368 cm⁻¹), while skeletal vibrations involving Si-Si bonds show relatively weak intensities. jkps.or.kr The analysis of this compound would similarly focus on identifying the characteristic frequencies for its specific bonds, providing a vibrational fingerprint of the molecule.

A representative, though generalized, table of expected Raman shifts for a chlorosilane with amino ligands is presented below. Actual values for this compound would require specific experimental data.

Table 1: Representative Raman Shifts and Vibrational Mode Assignments for Aminochlorosilanes

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Bond(s) Involved |

| 2800 - 3000 | C-H Stretching | C-H |

| 1400 - 1500 | C-H Bending/Deformation | C-H |

| 900 - 1100 | Si-N & N-C Stretching | Si-N, N-C |

| 600 - 750 | Si-C Stretching | Si-C |

| 400 - 600 | Si-Cl Stretching | Si-Cl |

| < 400 | Skeletal Deformation | Si-N-C, etc. |

This analysis is fundamental for quality control, confirming the molecular structure, and for studying the chemical transformations the precursor undergoes during deposition processes.

In Situ Spectroscopic Studies of Surface Interactions during Deposition

Understanding the surface chemistry of this compound during thin film deposition processes like Atomic Layer Deposition (ALD) is critical for process optimization. In situ spectroscopic techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), are employed to monitor the adsorption and reaction of the precursor on a substrate in real-time. researchgate.net

Research on similar aminosilane precursors, such as Tris(dimethylamino)silane (B81438) (TDMAS), shows that these molecules can dissociatively adsorb onto hydroxylated silicon surfaces even at room temperature. researchgate.net The process involves the reaction of the precursor with surface -OH groups, leading to the formation of Si-O bonds and the release of the amine ligand, in this case, ethylmethylamine. researchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) on various aminosilane precursors further illuminate these surface reactions. nih.govrsc.org These studies analyze the reaction energetics, showing that the number of amino ligands affects the adsorption strength and the energy barrier for the decomposition reaction. nih.govrsc.org For example, a precursor with three amino groups like this compound would undergo sequential reactions where its ligands are removed, allowing for the controlled, layer-by-layer growth characteristic of ALD. nih.govrsc.org The chlorine atom also acts as a reactive site, participating in surface reactions to form a stable bond with the substrate. In situ studies confirm that byproducts, such as the protonated amine (e.g., H-N(CH₃)₂), are generated and purged from the reaction chamber. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is the method of choice for analyzing volatile compounds like this compound. psu.edu This technique separates the compound from any impurities or reaction byproducts before it enters the mass spectrometer for ionization and detection. psu.edu The use of a non-polar or semi-polar capillary column, such as a DB-5MS or similar, is generally effective for the separation of various silanes, including chlorosilanes. diva-portal.orgresearchgate.net

In GC-MS analysis, the molecule is typically ionized by electron impact, causing it to fragment in a reproducible manner. libretexts.orgyoutube.com The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the intact molecule and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. libretexts.org The fragmentation of aminosilanes is characterized by specific cleavage patterns, such as alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of ligands. libretexts.orgyoutube.comyoutube.com For this compound, characteristic fragments would include the loss of one or more ethylmethylamino groups or the chlorine atom. nih.gov Analysis of these fragments helps to confirm the structure of the parent molecule and identify any related volatile impurities. psu.edu

Table 2: Plausible Mass Fragments for this compound in GC-MS

| Description | Plausible Fragment Structure | m/z (approx.) |

| Molecular Ion | [SiCl(N(CH₃)(C₂H₅))₃]⁺ | 253/255 |

| Loss of Chlorine | [Si(N(CH₃)(C₂H₅))₃]⁺ | 218 |

| Loss of one ethylmethylamino group | [SiCl(N(CH₃)(C₂H₅))₂]⁺ | 194/196 |

| Loss of ethyl group from a ligand | [SiCl(N(CH₃)(C₂H₅))₂(N(CH₃))]⁺ | 165/167 |

Note: m/z values are approximate and based on the most abundant isotopes. The presence of chlorine results in characteristic isotopic patterns (M+ and M+2).

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For this compound (C₉H₂₄ClN₃Si), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The high resolving power of HRMS is also crucial for separating closely spaced peaks in complex samples, which might overlap in lower-resolution instruments. nih.gov This capability is essential for confirming the purity of the precursor and for identifying trace-level byproducts or contaminants with high confidence. While standard GC-MS is often sufficient for routine analysis, HRMS is invaluable for research applications requiring definitive structural confirmation and purity assessment. nih.govnih.gov

X-ray Based Characterization Techniques

X-ray techniques are primarily used to analyze the elemental composition and chemical bonding states of the thin films deposited using this compound as a precursor, or to study the chemisorbed precursor layer on a substrate.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding environment of the top few nanometers of a material. wiley.comstrath.ac.uk When this compound is used to deposit a film, XPS is used to analyze the resulting layer. researchgate.netacs.org The analysis provides quantitative information on the atoms present (e.g., Si, N, C, O, Cl) and, through high-resolution scans of specific elemental peaks, their chemical states. wiley.commdpi.com

For a silicon nitride or silicon carbonitride film deposited from this precursor, high-resolution XPS spectra of the Si 2p, N 1s, and C 1s regions are of particular interest.

Si 2p: The binding energy of the Si 2p peak can distinguish between different silicon bonding states, such as Si-N, Si-C, Si-O, and Si-Si. wiley.com For example, the signal for silicon in SiO₂ appears at a higher binding energy (approx. 103.0 eV) than silicon bonded to nitrogen or the aminosilane itself (approx. 102.2 eV). wiley.com

N 1s: The N 1s spectrum reveals the nature of nitrogen bonding. A peak corresponding to Si-N bonds is expected. In aminosilanes, the N 1s peak can sometimes be resolved into components representing the amine (-NH₂) and protonated amine (-NH₃⁺) states, which provides insight into the surface interaction mechanism. wiley.com

C 1s: The C 1s spectrum indicates the extent of carbon incorporation into the film and can help identify the nature of carbon bonding (e.g., C-Si, C-N, C-C, C-H).

XPS is also used to study the initial adsorption of the precursor itself onto a substrate, confirming successful bonding of the aminosilane molecules to the surface through the appearance of N and Si signals and the attenuation of substrate signals. wiley.commdpi.comtue.nlnih.gov

Thermal Analysis for Precursor Behavioral Studies

Thermal analysis techniques are critical for evaluating the behavior of compounds like this compound under controlled temperature changes. These studies are particularly important for applications such as chemical vapor deposition (CVD), where the precursor's thermal stability and decomposition profile dictate process conditions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov For a precursor like this compound, TGA is used to determine its thermal stability and decomposition characteristics. The sample is placed in a high-precision balance within a furnace and heated at a constant rate.

The resulting TGA curve plots the percentage of initial mass remaining against temperature. A stable compound shows a flat curve, while a mass loss indicates decomposition or volatilization. researchgate.net The onset temperature of decomposition is a key indicator of the precursor's thermal stability. Multi-step decomposition processes, which are common for complex molecules, appear as a series of distinct mass loss events on the TGA curve. nih.gov This information is vital for defining the temperature window for handling, storage, and use in deposition processes. Theoretical studies on related aminosilanes suggest that decomposition can proceed through the cleavage of Si-N or N-C bonds, leading to the formation of various species. nih.gov

Table 2: Representative TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 180 | ~1% | Initial minor loss, likely due to volatilization of trace moisture or impurities. |

| 180 - 250 | 35% | First significant decomposition stage, possibly related to the loss of one or more ethylmethylamino ligands. |

| 250 - 400 | 45% | Second major decomposition stage, leading to further fragmentation of the molecule. |

| > 400 | - | Formation of a stable residual material (e.g., silicon carbonitride). |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is used to identify various thermal events that a material undergoes upon heating or cooling. researchgate.net

When applied to this compound or its derivatives, DSC can detect:

Glass Transitions (Tg): A change in heat capacity as an amorphous solid transitions from a rigid to a more flexible state. researchgate.net

Crystallization (Tc): An exothermic event where a disordered (amorphous) material becomes crystalline upon heating. tainstruments.com

Melting (Tm): An endothermic event corresponding to the transition from a solid to a liquid phase. researchgate.net

Decomposition: Exothermic or endothermic events associated with the chemical breakdown of the material.

DSC provides complementary information to TGA. While TGA tracks mass changes, DSC identifies the energetic nature of the transitions, whether they release heat (exothermic) or absorb it (endothermic). tainstruments.com This helps to build a complete picture of the thermal behavior of the precursor and its derivatives. nih.gov

Table 3: Hypothetical DSC Thermal Events for a Derivative of this compound

| Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Type |

|---|---|---|---|---|

| Glass Transition | -85 | -82 | N/A | Endothermic (step change) |

| Crystallization | 55 | 62 | -45.5 | Exothermic |

| Melting | 120 | 124 | 88.2 | Endothermic |

| Decomposition | 210 | 225 | -150.0 | Exothermic |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental technique for separating mixtures into their individual components. It is essential for determining the purity of this compound and for monitoring the progress of its reactions.

Gas Chromatography (GC) is the premier analytical method for separating and analyzing volatile compounds. birchbiotech.com It is ideally suited for assessing the purity of this compound. In GC, a small amount of the liquid sample is injected into a heated port, where it vaporizes. An inert carrier gas (mobile phase), such as helium or nitrogen, sweeps the vaporized sample onto a column containing a stationary phase.

Separation occurs because different components of the mixture interact differently with the stationary phase, causing them to travel through the column at different speeds. nih.gov Components are identified by their retention time—the time it takes to travel from the injector to the detector. The purity of the main compound is typically calculated by dividing its peak area by the total area of all peaks in the chromatogram (excluding the solvent). birchbiotech.com GC coupled with Mass Spectrometry (GC-MS) can provide definitive identification of the main component and any impurities present. nih.gov

Table 4: Sample Gas Chromatography Purity Analysis for this compound

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 3.45 | Volatile Impurity A | 0.15 |

| 2 | 5.82 | This compound | 99.75 |

| 3 | 7.11 | Related Impurity B | 0.10 |

| Total | - | - | 100.00 |

While GC is suitable for the volatile precursor itself, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally unstable compounds. researchgate.net This technique is applied to the study of non-volatile derivatives of this compound that may be formed during synthetic reactions or degradation studies.

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and separated based on its components' differing affinities for the stationary and mobile phases. mdpi.com HPLC is invaluable for:

Monitoring Reaction Progress: By taking aliquots from a reaction mixture over time, HPLC can quantify the consumption of reactants and the formation of non-volatile products.

Purity Assessment of Derivatives: Determining the purity of isolated, non-volatile solid or liquid products.

Isolation and Purification: Preparative HPLC can be used to separate and purify specific non-volatile derivatives for further characterization.

Table 5: Example HPLC Analysis for Monitoring a Reaction to Form a Non-Volatile Derivative

| Component | Retention Time (min) | Area % (t=1h) | Area % (t=4h) |

|---|---|---|---|

| Starting Material | 4.2 | 65.4 | 5.2 |

| Non-Volatile Product | 8.9 | 32.1 | 91.5 |

| Byproduct | 10.1 | 2.5 | 3.3 |

Theoretical and Computational Chemistry of Tris Ethylmethylamino Chlorosilane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.

A molecular orbital (MO) analysis for tris(ethylmethylamino)chlorosilane would involve calculating the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, representing the site of potential electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, indicating the site for nucleophilic attack.

The bonding in the Si-N and Si-Cl bonds would be of particular interest. Calculations would likely reveal the degree of covalent and ionic character in these bonds. The nitrogen lone pairs would be expected to participate in pπ-dπ back-bonding with the empty d-orbitals of the silicon atom, a common feature in aminosilanes that strengthens and shortens the Si-N bond. The extent of this interaction could be quantified by analyzing the orbital contributions and electron density distribution.

A hypothetical table of key molecular orbital properties is presented below.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions | Bonding/Antibonding Character |

| HOMO | -8.5 | N(p), Si(p) | Non-bonding/Weakly Si-N π-bonding |

| LUMO | +1.2 | Si(p), Cl(p) | Si-Cl σ-antibonding |

| HOMO-1 | -9.3 | N(p), C(p) | N-C σ-bonding |

| LUMO+1 | +2.5 | Si(d), N(p) | Si-N π-antibonding |

Note: The data in this table is hypothetical and serves as an illustration of what a computational analysis might reveal.

This compound possesses considerable conformational flexibility due to the rotation around the Si-N and N-C bonds. A computational conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, the minima of which correspond to stable, low-energy conformations of the molecule.

Stereoelectronic effects, which are the interplay between the electronic structure and the spatial arrangement of atoms, would be crucial in determining the preferred conformations. For instance, the orientation of the ethyl and methyl groups on the nitrogen atoms could influence the extent of the pπ-dπ back-bonding with the silicon center. Gauche and anti-periplanar arrangements of the substituents would likely have different energies due to steric hindrance and hyperconjugative interactions.

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide a quantitative measure of a molecule's reactivity at different atomic sites. Fukui functions, for example, indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the silicon atom, confirming its electrophilic nature. The Fukui function for electrophilic attack (f-) would likely be highest on the nitrogen atoms, consistent with the presence of lone pairs. These descriptors provide a more nuanced picture of reactivity than a simple analysis of atomic charges.

A hypothetical table of Fukui function values is shown below.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Si | 0.45 | 0.05 |

| Cl | 0.20 | 0.15 |

| N | 0.10 | 0.30 |

| C (ethyl) | 0.02 | 0.03 |

| C (methyl) | 0.01 | 0.02 |

Note: The data in this table is hypothetical and intended to illustrate the expected trends in reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.

DFT is a widely used computational method that can accurately model the energetics and geometries of molecules and reaction pathways. For a reaction involving this compound, such as its hydrolysis or substitution reactions, DFT could be used to model the elementary steps. This would involve identifying the reactants, products, and any intermediates along the reaction coordinate. The geometry of each species would be optimized to find its lowest energy structure.

For example, in a substitution reaction where the chloride is replaced by another group, a DFT study could investigate whether the reaction proceeds through a concerted (one-step) or a stepwise (multi-step) mechanism. It could also elucidate the role of solvents in stabilizing charged intermediates or transition states.

A key aspect of studying reaction mechanisms is the identification of the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. Computational algorithms can locate these saddle points on the potential energy surface. Once the transition state geometry is found, its energy can be calculated.

The activation energy barrier is the difference in energy between the reactants and the transition state. This value is critical as it determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating the activation energies for different possible pathways, computational chemists can predict the most likely mechanism for a given reaction of this compound. Vibrational frequency calculations are also performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical reaction coordinate diagram for a substitution reaction might show the relative energies of the reactants, a pre-reaction complex, the transition state, and the products, providing a comprehensive energetic profile of the reaction.

Ab Initio Molecular Dynamics for Dynamic Reaction Pathways

Ab initio molecular dynamics (AIMD) is a powerful computational method used to simulate the time evolution of a system of atoms at the quantum mechanical level. randallcygan.comnih.gov Unlike classical molecular dynamics, which relies on predefined force fields, AIMD calculates the forces acting on the nuclei at each time step by solving the electronic structure problem "from first principles" using methods like density functional theory (DFT). randallcygan.comnih.gov This approach allows for the simulation of chemical reactions, including bond formation and cleavage, without prior assumptions about the reaction coordinates or pathways.

For a precursor like this compound, AIMD simulations can provide profound insights into its dynamic reactive behavior. nih.gov By simulating the molecule in the gas phase or in the presence of co-reactants (e.g., water, ozone) or on a reactive surface, researchers can observe the intricate dance of atoms that constitutes a chemical reaction. nih.govnih.gov These simulations can elucidate complex reaction mechanisms, identify transient intermediates, and determine the sequence of bond-breaking and bond-forming events. For example, an AIMD simulation could track the dissociation of the Si-Cl or Si-N bonds, revealing the dynamic stability of the molecule and its fragments under specific temperature and pressure conditions, which is crucial for understanding its decomposition pathways in a chemical vapor deposition (CVD) or ALD reactor. researchgate.net

Surface Interaction Modeling in Atomic Layer Deposition

Atomic layer deposition is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. The effectiveness of an ALD process is critically dependent on the interaction between the precursor molecule and the substrate surface. Computational modeling is indispensable for understanding and predicting these interactions for precursors like this compound.

Dissociative Adsorption Energetics on Substrate Surfaces (e.g., Silicon Oxide, Silicon Nitride)

The first step in an ALD cycle is the chemisorption of the precursor onto the substrate. For aminosilane (B1250345) precursors, this typically involves a dissociative adsorption mechanism on a hydroxylated surface (a surface terminated with -OH groups). researchgate.netresearchgate.net In this process, the precursor molecule reacts with a surface site, leading to the cleavage of one of its chemical bonds and the formation of a new bond with the surface.

For this compound on a silicon oxide (SiO₂) surface, the primary reaction is expected to be with the surface silanol (B1196071) (Si-OH) groups. The precursor's Si-Cl bond or one of its Si-N bonds would break, with the silicon atom anchoring to the surface oxygen and the leaving group (Cl or an ethylmethylamine ligand) abstracting the hydrogen from the hydroxyl group.

Table 1: Representative Dissociative Adsorption Energetics for Aminosilane Precursors on Hydroxylated SiO₂(001) Surface Note: This table presents data for analogous compounds to illustrate typical energy values. The exact values for this compound would require specific computational studies.

| Precursor | Adsorption Energy (ΔE_AD) (eV) | Reaction Energy Barrier (ΔE_a) (eV) |

| Dimethylaminosilane (DMAS) | -0.68 rsc.org | 0.49 rsc.org |

| Diethylaminosilane (DEAS) | -0.87 rsc.org | 0.44 rsc.org |

| Tris(dimethylamino)silane (B81438) (TDMAS) | Favorable dissociation reported researchgate.net | Barrier comparable to chlorosilanes researchgate.net |

Ligand Exchange Mechanisms on Functionalized Surfaces

The core of the ALD process for aminosilanes is a ligand exchange reaction. oclc.org This mechanism involves the replacement of a ligand on the precursor molecule with a functional group from the substrate surface. oclc.orglibretexts.org On a hydroxylated silicon oxide surface, the process can be described as follows:

Precursor Adsorption: The this compound molecule physisorbs (weakly attaches) to the surface.

Ligand Exchange: A surface hydroxyl group (Si-OH) acts as a nucleophile. The oxygen atom attacks the silicon center of the precursor. Simultaneously, one of the ligands on the precursor, typically an ethylmethylamino group [-N(CH₃)(C₂H₅)], is protonated by the hydrogen from the surface hydroxyl group. oclc.org

Bond Formation and Byproduct Release: This concerted step results in the formation of a strong covalent Si-O-Si bond between the precursor's silicon atom and the surface. The protonated ligand is released as a volatile ethylmethylamine [HN(CH₃)(C₂H₅)] byproduct, which is subsequently purged from the reactor. libretexts.org

This ligand exchange is a self-limiting reaction because the precursor will only react with the available surface hydroxyl sites. Once all the sites are consumed, the reaction stops, ensuring monolayer growth. The chlorine atom on the precursor offers an alternative or sequential reaction pathway, potentially reacting with a surface hydroxyl group to release HCl. Computational studies can model the transition states and energy barriers for these competing ligand exchange pathways to predict which one is more favorable under given process conditions. researchgate.net

Influence of Surface Termination on Precursor Reactivity

The chemical nature of the substrate surface has a profound impact on the reactivity of the ALD precursor. researchgate.net The reaction of this compound is highly dependent on the surface termination.

Hydroxyl-Terminated Surfaces (-OH): As discussed, hydroxylated surfaces are ideal for initiating the ALD of silicon-based films using aminosilane precursors. researchgate.netresearchgate.net The -OH groups provide the active sites necessary for the dissociative chemisorption and ligand exchange reactions. nih.gov

Hydrogen-Terminated Surfaces (H-Si): A hydrogen-terminated silicon surface is generally unreactive towards aminosilane precursors under typical ALD conditions. The Si-H bond is relatively stable and does not provide an easy pathway for ligand exchange. This difference in reactivity is the basis for area-selective ALD, where inhibitors like aminosilanes are used to selectively adsorb on and deactivate oxide surfaces while leaving H-Si surfaces available for subsequent deposition. acs.org

Chlorine-Terminated Surfaces (Si-Cl): A chlorine-terminated surface would also exhibit different reactivity. While it would not undergo the same ligand exchange with the aminosilane's amino groups, the presence of the precursor's own amino ligands could potentially lead to different, more complex surface reactions, possibly at higher temperatures. The ability to control surface termination is a key factor in guiding the deposition process. researchgate.net

Computational Design and Screening of Novel Aminosilane Precursors

Computational chemistry is not only used to understand existing precursors but also to design and screen new ones with improved properties.

Prediction of Precursor Volatility and Transport Properties

A critical property for any ALD or CVD precursor is its volatility. The precursor must be thermally stable yet have sufficient vapor pressure at a reasonable temperature to be transported into the deposition chamber. schrodinger.com Predicting volatility from first principles is computationally very expensive. schrodinger.com

However, modern computational approaches, including machine learning, have shown great promise in this area. schrodinger.com By training models on existing experimental data for a wide range of molecules, these methods can learn the complex relationship between a molecule's structure and its vapor pressure. schrodinger.com For a novel precursor like this compound, its molecular structure can be fed into such a model to accurately predict the temperature required to achieve a certain vapor pressure with a high degree of accuracy (e.g., an average accuracy of ±9°C). schrodinger.com This allows for the rapid computational screening of many potential precursor candidates, identifying those with optimal volatility for an ALD process before committing to their expensive and time-consuming synthesis.

Beyond volatility, computational fluid dynamics (CFD) simulations can model the transport of the precursor vapor from the source to the substrate within the reactor. These simulations help in optimizing reactor design and process parameters to ensure uniform delivery of the precursor to the wafer surface, which is essential for achieving uniform film growth.

Correlation of Molecular Structure with Desired Film Properties in the

The molecular architecture of a chemical precursor is a critical determinant of the properties of thin films deposited via processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD). In the case of this compound, its unique structure, featuring three ethylmethylamino ligands and a single chlorine atom attached to a central silicon atom, is anticipated to directly influence the characteristics of the resulting silicon-based films, such as silicon nitride (SiNₓ) or silicon carbonitride (SiCN). While specific research focusing exclusively on this compound is limited, a wealth of theoretical and experimental data on analogous aminosilane and chlorosilane precursors allows for a comprehensive analysis of the structure-property relationships.

The performance of a silicon precursor is intrinsically linked to its volatility, thermal stability, and reactivity with co-reactants and the substrate surface. These characteristics, in turn, dictate crucial film properties including composition, purity, density, conformality, and electrical integrity.

A central aspect of precursor design is the management of impurity incorporation, particularly carbon and hydrogen, into the deposited film. The ethylmethylamino ((CH₃CH₂) (CH₃)N-) ligands in this compound present both opportunities and challenges. The presence of carbon is an inherent characteristic of organoaminosilane precursors. While this can be leveraged for the intentional deposition of SiCN films, it poses a risk of unintentional carbon contamination in SiNₓ films, which can degrade their dielectric properties and thermal stability.

Computational studies on similar aminosilane precursors, such as tris(dimethylamino)silane (TDMAS) and bis(diethylamino)silane (B1590842) (BDEAS), have provided insights into reaction pathways. nih.gov Density Functional Theory (DFT) calculations have been employed to analyze the ligand effects on surface reactions. nih.gov These studies indicate that the decomposition pathways and the energy barriers for ligand dissociation are highly dependent on the nature of the alkyl groups on the amino ligands. For instance, the steric hindrance and electronic effects of the ethyl and methyl groups in this compound will influence its adsorption and surface reactions.

The single chlorine atom in the this compound molecule introduces another dimension to its reactivity. Chlorosilanes are known for their high reactivity and are commonly used in thermal ALD processes. gelest.com The Si-Cl bond can facilitate precursor chemisorption on hydroxylated or amine-terminated surfaces. However, it also introduces the potential for chlorine impurities in the final film, which can be detrimental to device performance. The balance between the reactivity endowed by the chlorine atom and the potential for halide contamination is a key consideration.

The table below summarizes findings from studies on related aminosilane precursors, illustrating the impact of molecular structure on film properties. This data provides a basis for predicting the behavior of this compound.

| Precursor Name | Molecular Formula | Key Structural Features | Deposition Method | Resulting Film | Key Film Properties and Research Findings | Reference |

| Tris(dimethylamino)silane (TDMAS) | SiH(N(CH₃)₂)₃ | Three dimethylamino ligands | PEALD | SiNₓ | Can lead to 5-10% carbon impurities. Post-deposition H₂ plasma anneal can improve film properties. gelest.com | |

| Bis(tert-butylamino)silane (BTBAS) | SiH₂(NH-t-Bu)₂ | Two bulky tert-butylamino ligands | PEALD | SiNₓ | Can produce high-density films (2.8 g/cm³) with low wet etch rates at 400°C. Carbon content is temperature-dependent. gelest.com | |

| Tris(diethylamino)chlorosilane (TDEACS) | SiCl(N(CH₂CH₃)₂)₃ | Three diethylamino ligands, one chlorine atom | LPCVD | a-SiNₓ | Yields high-quality films with low carbon and hydrogen content. wimna.com | |

| Di-sec-butylaminosilane (DSBAS) | SiH₃(NH-sec-Bu) | One sec-butylamino ligand | PEALD | SiNₓ | Showed lower carbon content and better electrical characteristics compared to BTBAS under similar conditions. skku.edufigshare.com |

This table is based on data for related compounds to infer the potential properties of films derived from this compound.

The asymmetric nature of the ethylmethylamino ligand in this compound may offer a unique balance of reactivity and steric hindrance. The smaller methyl group could allow for less hindered initial adsorption, while the ethyl group could influence the thermal stability and desorption of byproducts. Computational modeling of the surface reaction chemistry of this compound would be invaluable in elucidating the specific reaction mechanisms and predicting the resulting film composition and quality.

Furthermore, the physical properties of the precursor itself, such as its boiling point and vapor pressure, are direct consequences of its molecular structure and are critical for successful delivery to the reaction chamber.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₉H₂₄ClN₃Si | 237.85 | Not available |

| Tris(dimethylamino)chlorosilane | C₆H₁₈ClN₃Si | 195.77 | 78 °C @ 14 mmHg |

Physical properties of Tris(dimethylamino)chlorosilane are provided for comparison.

Applications of Aminosilane Precursors in Advanced Materials Fabrication

Derivatization Chemistry and Advanced Organosilicon Synthesis

Synthesis of Complex Silane (B1218182) and Siloxane Compounds

Tris(ethylmethylamino)chlorosilane serves as a versatile precursor in the synthesis of more complex organosilicon compounds. Its reactivity is centered around the silicon-chlorine bond, which is susceptible to nucleophilic substitution, and the silicon-nitrogen bonds, which can also be cleaved under certain conditions.

Formation of Amide, Alkoxide, and Alkyl Silane Derivatives via Substitution

The chlorine atom in this compound is a reactive leaving group, readily displaced by a variety of nucleophiles to form new silane derivatives.

Amide Derivatives: The reaction with primary or secondary amines leads to the formation of tetra(amino)silanes. For instance, reaction with a different amine, such as diethylamine, would yield tris(ethylmethylamino)(diethylamino)silane. The synthesis of aminosilanes can also be achieved through the dehydrocoupling of amines and silanes, offering a more sustainable alternative to traditional methods involving chlorosilanes. rsc.orgrsc.org

Alkoxide Derivatives: Alcohols react with this compound to form tris(ethylmethylamino)alkoxysilanes. This reaction is a common method for introducing alkoxy groups onto a silicon center. google.commdpi.com The general reaction involves the attack of the alcohol's oxygen on the silicon atom, with the concurrent elimination of hydrogen chloride, which is typically scavenged by a base. The esterification of chlorosilanes with alcohols is a well-established method for producing alkoxysilanes. google.com

Alkyl Silane Derivatives: While not a direct substitution at the chlorine, the amino groups can be replaced by alkyl groups through reactions with organometallic reagents, as will be discussed in the next section.

| Reactant Class | Product Class | General Reaction |

| Amines (R'R''NH) | Tetra(amino)silanes | (CH₃CH₂)(CH₃)N)₃SiCl + R'R''NH → ((CH₃CH₂)(CH₃)N)₃Si(NR'R'') + HCl |

| Alcohols (R'OH) | Tris(ethylmethylamino)alkoxysilanes | ((CH₃CH₂)(CH₃)N)₃SiCl + R'OH → ((CH₃CH₂)(CH₃)N)₃Si(OR') + HCl |

Reactions with Organometallic Reagents for Carbon-Silicon Bond Formation

The formation of carbon-silicon bonds is a cornerstone of organosilicon chemistry, and this compound can be a substrate for such transformations through reactions with organometallic reagents like Grignard and organolithium compounds. These reactions typically involve the substitution of the chlorine atom with an organic group.

Grignard Reagents (R'MgX): Grignard reagents react with chlorosilanes to form a new carbon-silicon bond. youtube.comthieme-connect.de In the case of this compound, the reaction with a Grignard reagent (e.g., methylmagnesium bromide) would be expected to yield tris(ethylmethylamino)methylsilane. The reactivity of Grignard reagents with chlorosilanes is well-documented and provides a versatile route to a wide range of organosilanes. youtube.comyoutube.com

Organolithium Reagents (R'Li): Organolithium reagents are generally more reactive than Grignard reagents and also readily react with chlorosilanes to form C-Si bonds. nih.gov The reaction of this compound with an organolithium compound, such as butyllithium, would result in the formation of butyltris(ethylmethylamino)silane. The synthesis of aryltrialkoxysilanes has been successfully achieved by reacting aryl Grignard or lithium reagents with tetraalkyl orthosilicates. google.com

| Organometallic Reagent | Product |

| Grignard Reagent (R'MgX) | Tris(ethylmethylamino)(alkyl/aryl)silane |

| Organolithium Reagent (R'Li) | Tris(ethylmethylamino)(alkyl/aryl)silane |

Ligand Modification and Tuning for Specific Reactivity

The ethylmethylamino ligands on the silicon center of this compound play a crucial role in determining its reactivity and selectivity. Modification of these ligands or the introduction of other functional groups allows for the fine-tuning of the molecule's properties for specific applications.

Exploration of Different Amino Ligands on Silicon Reactivity and Selectivity

The nature of the amino groups bonded to the silicon atom significantly influences the steric and electronic environment of the silicon center, thereby affecting the reactivity of the Si-Cl bond.

Steric Effects: The ethylmethylamino group is more sterically demanding than a dimethylamino group but less so than a diethylamino or diisopropylamino group. This intermediate steric bulk can influence the rate of substitution reactions at the silicon center. Larger amino groups can hinder the approach of nucleophiles, slowing down the reaction rate. This principle is utilized in controlling the reactivity of aminosilane (B1250345) precursors in applications like atomic layer deposition (ALD). skku.edu